

Application Notes and Protocols for mPEG-amine 5000 in Creating Biocompatible Surfaces

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Compound of Interest

Compound Name: mPEG-amine (MW 5000)

Cat. No.: B15541832

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Introduction

Methoxy-poly(ethylene glycol)-amine with a molecular weight of 5000 Da (mPEG-amine 5000) is a hydrophilic polymer widely utilized to create biocompatible surfaces on various materials.^[1] Its primary function is to form a protective layer that resists nonspecific protein adsorption and cell adhesion, a phenomenon often referred to as "bio-fouling."^[2] This "stealth" property is crucial for improving the in vivo performance and longevity of medical devices, drug delivery systems, and biosensors.^[1] The terminal amine group of mPEG-amine 5000 allows for its covalent attachment to a variety of surfaces, ensuring a stable and durable modification.^[1]

These application notes provide detailed protocols for the surface functionalization of gold and silicon dioxide substrates with mPEG-amine 5000. Additionally, it presents quantitative data on the effectiveness of these coatings in reducing protein adsorption and modulating cellular responses, along with insights into the underlying immunological signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of surface modification with mPEG-amine 5000 on key biocompatibility parameters.

Table 1: Surface Characterization Before and After mPEG-amine 5000 Functionalization

Parameter	Substrate	Before mPEG-amine 5000	After mPEG-amine 5000	Reference
Water Contact Angle	PDMS	>90°	~23°	[3]
PEG Grafting Density	Gold Nanoparticles	N/A	~2.6 PEG/nm ²	[4]

Table 2: Protein Adsorption on mPEG-amine 5000 Modified Surfaces

Protein	Substrate	Adsorption on Unmodified Surface	Adsorption on mPEG-amine 5000 Surface	% Reduction	Reference
Fibrinogen	Gold	High	Significantly Reduced	>80%	[5]
BSA	Gold	Moderate	Significantly Reduced	>75%	[5]

Table 3: Cellular Response to mPEG-amine 5000 Modified Surfaces

Cell Type	Parameter	Unmodified Surface	mPEG-amine 5000 Surface	Outcome	Reference
Macrophages	TNF- α Secretion (pg/mL)	5.7 (control)	9.5 (with 10 kDa mPEG-MNPSNPs)	Slight increase in pro-inflammatory cytokine	[2]
Macrophages	IL-6 Secretion (pg/mL)	~0.7 (control)	~1.4 (with 2 kDa mPEG-MNPSNPs)	Slight increase in pro-inflammatory cytokine	[2]
SKOV3 Cancer Cells	IC50 (μ g/mL) of SWCNTs	<50	50 (DSPE-PEG 5000 amine SWCNTs)	Increased biocompatibility	[6]

Experimental Protocols

Protocol 1: Functionalization of Gold Surfaces with mPEG-amine 5000

This protocol describes the covalent attachment of mPEG-amine 5000 to a gold surface via a thiol-gold bond, a common method for creating self-assembled monolayers (SAMs). A heterobifunctional linker containing a thiol group for gold binding and an NHS ester for reacting with the amine group of mPEG-amine is typically used.

Materials:

- Gold-coated substrate (e.g., glass slide, nanoparticle)
- Thiol-PEG-NHS linker (e.g., HS-PEG-NHS, MW 5000)
- mPEG-amine 5000

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Ethanol
- Deionized (DI) water

Procedure:

- Substrate Cleaning:
 - Thoroughly clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
 - Dry the substrate under a stream of nitrogen gas.
- Thiol-PEG-NHS Linker Immobilization:
 - Prepare a 1 mg/mL solution of the Thiol-PEG-NHS linker in anhydrous DMF or DMSO.
 - Immerse the cleaned gold substrate in the linker solution and incubate for at least 2 hours at room temperature to form a SAM.
- Rinsing:
 - Remove the substrate from the linker solution and rinse thoroughly with DMF or DMSO to remove any unbound linker.
 - Rinse with ethanol and then DI water.
 - Dry the substrate under a stream of nitrogen gas.
- mPEG-amine 5000 Conjugation:
 - Immediately dissolve mPEG-amine 5000 in amine-free PBS (pH 7.2-8.0) to a final concentration of 5-10 mg/mL.

- Immerse the NHS-activated gold surface in the mPEG-amine 5000 solution.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Washing:
 - Remove the substrate from the mPEG-amine solution.
 - Immerse the substrate in the quenching buffer for 30 minutes to deactivate any unreacted NHS esters.
 - Wash the functionalized surface extensively with PBS and then DI water to remove unreacted reagents and byproducts.
- Final Drying and Storage:
 - Dry the mPEG-amine 5000 functionalized gold surface under a stream of nitrogen.
 - Store the modified substrate in a clean, dry environment.

Protocol 2: Functionalization of Silicon Dioxide Surfaces with mPEG-amine 5000

This protocol details the covalent attachment of mPEG-amine 5000 to a silicon dioxide (SiO₂) surface using an aminosilane coupling agent.

Materials:

- Silicon dioxide substrate (e.g., silicon wafer, glass slide)
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
- (3-Aminopropyl)triethoxysilane (APTES)
- Anhydrous toluene

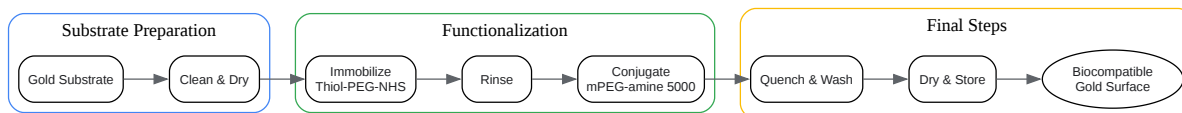
- N,N'-Disuccinimidyl carbonate (DSC) or other homobifunctional NHS ester
- mPEG-amine 5000
- Anhydrous DMF or DMSO
- Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Ethanol
- Deionized (DI) water

Procedure:

- Substrate Cleaning and Hydroxylation:
 - Piranha Etch (use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the silicon dioxide substrate in freshly prepared piranha solution for 30-60 minutes to clean and generate surface hydroxyl (-OH) groups.
 - Carefully remove the substrate and rinse extensively with DI water.
 - Dry the substrate under a stream of nitrogen gas.
- Aminosilanization:
 - Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
 - Immerse the cleaned, hydroxylated substrate in the APTES solution and incubate for 1-2 hours at room temperature.
 - Rinse the substrate with toluene, followed by ethanol, and then DI water to remove excess APTES.
 - Cure the silane layer by baking the substrate in an oven at 110°C for 30 minutes.
- Activation of Amine Surface with NHS Ester:

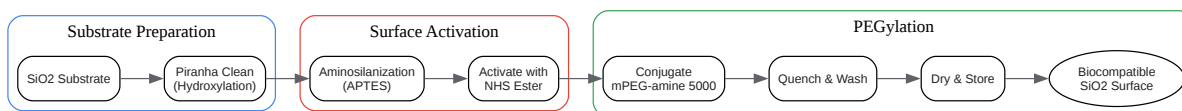
- Dissolve DSC or another suitable NHS ester in anhydrous DMF or DMSO.
- Immerse the aminosilanized substrate in the NHS ester solution and incubate for 1-2 hours at room temperature to activate the surface amines.
- Rinse the substrate thoroughly with DMF or DMSO to remove unreacted NHS ester.
- mPEG-amine 5000 Conjugation:
 - Immediately dissolve mPEG-amine 5000 in amine-free PBS (pH 7.2-8.0) to a final concentration of 5-10 mg/mL.
 - Immerse the NHS-activated surface in the mPEG-amine 5000 solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Washing:
 - Remove the substrate from the mPEG-amine solution.
 - Immerse the substrate in the quenching buffer for 30 minutes.
 - Wash the functionalized surface extensively with PBS and then DI water.
- Final Drying and Storage:
 - Dry the mPEG-amine 5000 functionalized silicon dioxide surface under a stream of nitrogen.
 - Store in a clean, dry environment.

Visualizations



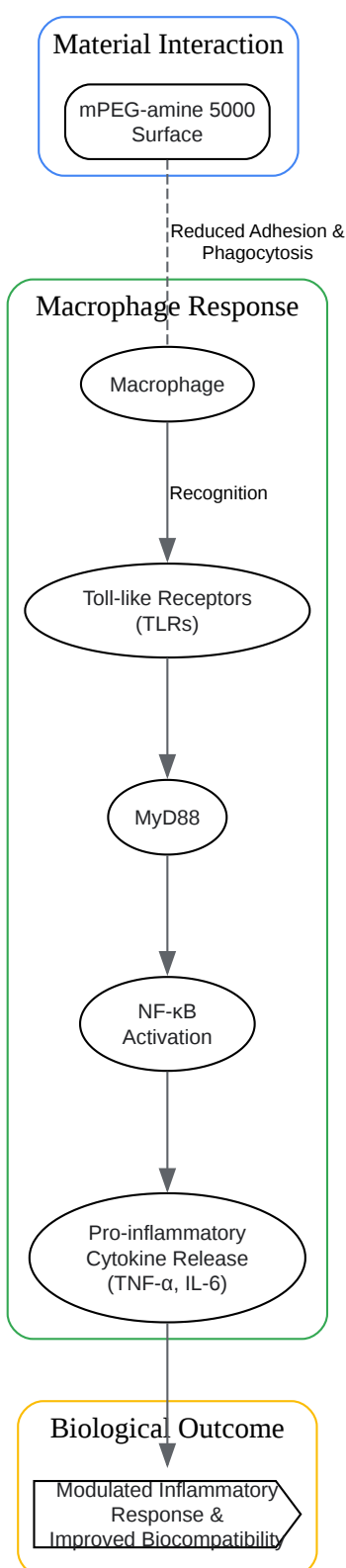
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Workflow for Gold Surface Functionalization.



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Workflow for SiO2 Surface Functionalization.



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Macrophage response to PEGylated surfaces.

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